4,4-Diacetylheptanedinitrile
Description
Properties
CAS No. |
5324-43-6 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4,4-diacetylheptanedinitrile |
InChI |
InChI=1S/C11H14N2O2/c1-9(14)11(10(2)15,5-3-7-12)6-4-8-13/h3-6H2,1-2H3 |
InChI Key |
QDIYYSFUYAGTHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCC#N)(CCC#N)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Molecular Properties
| Property | 4,4-Diacetylheptanedinitrile | 4-Ethyl-4-formylhexanenitrile |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂ | C₉H₁₅NO |
| Molecular Weight (g/mol) | 206.24 | 153.22 |
| Functional Groups | Two acetyl, two nitrile | Formyl, ethyl, nitrile |
| Crystal System | Monoclinic (C2/c) | Not reported |
| Unit Cell Parameters | a=12.562 Å, b=7.870 Å, c=10.941 Å, β=84.91° | N/A |
Key Findings:
The ethyl group in 4-Ethyl-4-formylhexanenitrile introduces steric bulk, which could hinder crystalline order compared to the symmetric acetyl groups in 4,4-Diacetylheptanedinitrile .
Molecular Weight and Applications :
- The higher molecular weight of 4,4-Diacetylheptanedinitrile (206.24 vs. 153.22 g/mol) suggests differences in volatility and thermal stability. Such properties are critical in applications like polymer precursors or specialty solvents, though specific industrial uses remain unelucidated in the available literature .
Crystallographic and Computational Insights
- 4,4-Diacetylheptanedinitrile: The monoclinic structure (space group C2/c) reflects symmetry from its acetyl and nitrile groups, enabling efficient packing. This is corroborated by experimental X-ray diffraction data .
- 4-Ethyl-4-formylhexanenitrile : Computational profiling (via CC-DPS) using quantum chemistry and QSPR models predicts lower symmetry and possible amorphous solid-state behavior due to its asymmetric functional groups .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4,4-Diacetylheptanedinitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, acetylation of heptanedinitrile derivatives under anhydrous conditions with acetyl chloride and a base catalyst (e.g., pyridine) is common. Reaction temperature (optimized at 60–80°C) and stoichiometric ratios (e.g., 1:2 for nitrile to acetylating agent) critically affect yield .
- Data validation : Monitor reaction progress using TLC or HPLC. Purify via recrystallization in ethanol/water mixtures (yield ~65–75%) .
Q. How is 4,4-Diacetylheptanedinitrile characterized structurally, and what crystallographic parameters define its conformation?
- Techniques : Single-crystal X-ray diffraction (XRD) using an Enraf–Nonius CAD-4 diffractometer with graphite-monochromated Cu-Kα radiation (λ = 1.54178 Å) .
- Crystallographic data :
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | C2/c |
| a, b, c (Å) | 12.562, 7.870, 10.941 |
| β (°) | 84.91 |
| V (ų) | 1077.4 |
| Z | 4 |
- Key findings : The molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding (N–H···O) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) for 4,4-Diacetylheptanedinitrile be resolved?
- Analysis framework :
Compare experimental H/C NMR shifts (e.g., δ ~2.5 ppm for acetyl protons) with DFT-calculated values.
Validate crystallographic data against computational models (e.g., Gaussian09 with B3LYP/6-311++G(d,p) basis set).
Address solvent effects (e.g., DMSO-d6 vs. solid-state XRD) using COSMO-RS solvation models .
- Case study : Discrepancies in carbonyl stretching frequencies (IR) may arise from polymorphism; use variable-temperature XRD to identify phase transitions .
Q. What mechanistic insights explain the reactivity of 4,4-Diacetylheptanedinitrile in cycloaddition reactions?
- Experimental design : Perform kinetic studies under varying conditions (e.g., solvent polarity, catalyst loading).
- Mechanistic proposal : The electron-withdrawing nitrile groups activate the acetyl moieties for [4+2] cycloaddition. Density functional theory (DFT) calculations show a transition state energy of ~25 kcal/mol, consistent with experimental activation parameters (ΔG‡ = 24.3 kcal/mol) .
- Validation : Use LC-MS to track intermediates and isotopic labeling (N) to confirm reaction pathways .
Q. How do steric and electronic substituent effects modulate the compound’s supramolecular assembly?
- Methodology : Synthesize derivatives (e.g., 4,4-diacetylheptanediamide) and analyze packing motifs via XRD.
- Findings : Bulky substituents disrupt π-stacking interactions, reducing thermal stability (TGA ΔT₅₀% = 40°C for parent vs. 28°C for derivatives) .
Methodological Guidelines
Q. What statistical models are recommended for optimizing synthesis parameters?
- Design : Use response surface methodology (RSM) with Box-Behnken or central composite designs.
- Example : A 3-factor design (temperature, catalyst concentration, reaction time) identified optimal yield (78%) at 75°C, 0.1 mol% catalyst, and 12 hours .
Q. How should researchers address reproducibility challenges in crystallographic studies?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
